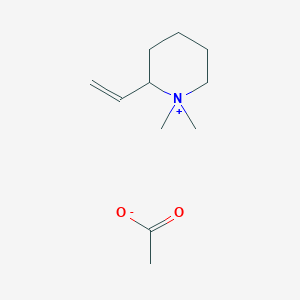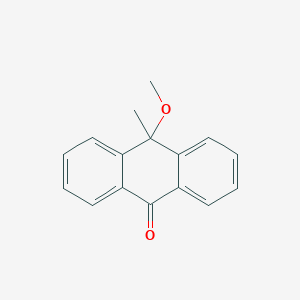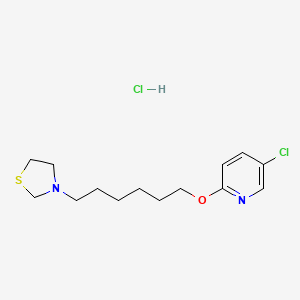
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a phenylbuta-1,3-dienyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene typically involves multi-step organic reactions. One common method involves the following steps:
Synthesis of 4-Nitrophenylacetylene: This can be achieved by the reaction of 4-nitrobenzaldehyde with a suitable acetylene source under basic conditions.
Formation of 4-Phenylbuta-1,3-dien-1-yl Grignard Reagent: This involves the reaction of phenylacetylene with magnesium in the presence of a halogen source.
Coupling Reaction: The final step involves the coupling of 4-nitrophenylacetylene with the 4-phenylbuta-1,3-dien-1-yl Grignard reagent in the presence of a palladium catalyst to form the desired thiophene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: Used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Nitrophenyl)thiophene
- 5-(4-Phenylbuta-1,3-dien-1-yl)thiophene
- 2-Phenylthiophene
Uniqueness
2-(4-Nitrophenyl)-5-(4-phenylbuta-1,3-dien-1-yl)thiophene is unique due to the presence of both a nitrophenyl group and a phenylbuta-1,3-dienyl group, which impart distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
51776-13-7 |
|---|---|
Formule moléculaire |
C20H15NO2S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)-5-(4-phenylbuta-1,3-dienyl)thiophene |
InChI |
InChI=1S/C20H15NO2S/c22-21(23)18-12-10-17(11-13-18)20-15-14-19(24-20)9-5-4-8-16-6-2-1-3-7-16/h1-15H |
Clé InChI |
OBVBLTNHUDHQSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


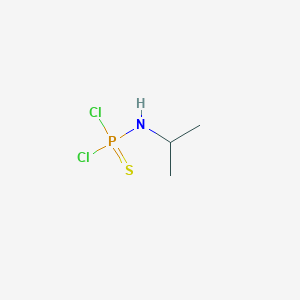
-](/img/structure/B14657079.png)


![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
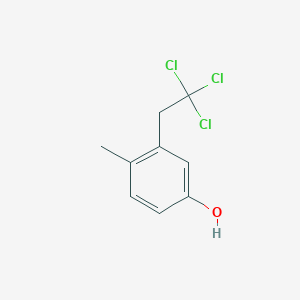
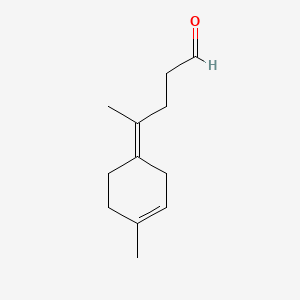
![1-[5-Acetyl-2-(acetyloxy)-4a,6a-dimethyl-2,3,4,4a,5,6,6a,7,8,9,9a,10,11,11a-tetradecahydro-1h-benzo[h]cyclopenta[c]quinolin-7-yl]ethyl acetate](/img/structure/B14657115.png)

![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
